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Compound of Interest

Compound Name: Isopropyl 3-aminocrotonate

Cat. No.: B017612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isopropyl 3-aminocrotonate is a key organic intermediate with the CAS number 14205-46-0.

[1][2] It is a versatile building block, primarily recognized for its crucial role in the synthesis of

1,4-dihydropyridine derivatives, a class of compounds with significant pharmacological

applications, including the calcium channel blocker nimodipine.[3][4][5][6] This technical guide

provides a comprehensive overview of its chemical and physical properties, detailed

experimental protocols for its synthesis, and its application in further chemical transformations.

Chemical and Physical Properties
Isopropyl 3-aminocrotonate is a colorless to pale yellow liquid under standard conditions.[1] It

possesses a unique molecular structure that includes an activated double bond and an amino-

functionalized carbonyl group, which are responsible for its reactivity.[1]

Table 1: Physicochemical Properties of Isopropyl 3-aminocrotonate
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Property Value

CAS Number 14205-46-0

Molecular Formula C₇H₁₃NO₂[1][2]

Molecular Weight 143.18 g/mol [2]

Appearance Colorless to light yellow clear liquid[1]

Melting Point 19-23 °C

Boiling Point 80 °C @ 1 mmHg

Density 0.986 - 0.990 g/cm³

Refractive Index 1.4870 - 1.4910 (at 20 °C)

Solubility

Limited solubility in water; soluble in organic

solvents such as ethanol, acetone, ether,

chloroform, and ethyl acetate.[1]

pKa (Predicted) 5.36 ± 0.70[1]

Synthesis of Isopropyl 3-aminocrotonate
The synthesis of Isopropyl 3-aminocrotonate can be achieved through several methods. A

common and efficient approach involves the reaction of isopropyl acetoacetate with an

ammonia source. The following protocol is a detailed method for this synthesis.

Experimental Protocol: Synthesis from Isopropyl
Acetoacetate and Ammonia
This protocol is based on a method where isopropyl acetoacetate is first synthesized from a

ketene dimer and isopropyl alcohol, followed by amination.[4][5][6]

Materials:

Isopropanol

Triethylamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.guidechem.com/encyclopedia/isopropyl-3-aminocrotonate-dic18079.html
https://www.scbt.com/p/isopropyl-3-aminocrotonate-14205-46-0
https://www.scbt.com/p/isopropyl-3-aminocrotonate-14205-46-0
https://www.guidechem.com/encyclopedia/isopropyl-3-aminocrotonate-dic18079.html
https://www.guidechem.com/encyclopedia/isopropyl-3-aminocrotonate-dic18079.html
https://www.guidechem.com/encyclopedia/isopropyl-3-aminocrotonate-dic18079.html
https://www.benchchem.com/product/b017612?utm_src=pdf-body
https://www.benchchem.com/product/b017612?utm_src=pdf-body
https://patents.google.com/patent/CN104402745A/en
https://patents.google.com/patent/CN105732484A/en
https://patents.google.com/patent/CN102174012B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ketene dimer

Ammonia gas

10% Sodium carbonate solution

Anhydrous magnesium sulfate or sodium chloride for drying[5][6]

Step 1: Synthesis of Isopropyl Acetoacetate

To a reaction vessel, add 65 kg of isopropanol and 0.5 kg of triethylamine.[5]

Heat the mixture to 75 °C.[5]

Slowly add 90 kg of ketene dimer over a period of 2 hours, maintaining the temperature at 80

± 2 °C.[5]

After the addition is complete, continue the reaction for 3 hours at 95 °C.[5]

Cool the reaction mixture to room temperature.

Wash the mixture with a 10% sodium carbonate solution, followed by two washes with water.

[4]

Separate the organic layer and concentrate it to remove most of the unreacted starting

materials.

Purify the resulting crude isopropyl acetoacetate by fractional distillation.

Step 2: Synthesis of Isopropyl 3-aminocrotonate

Cool the reaction vessel containing the synthesized isopropyl acetoacetate to 10 °C.[5]

Introduce 18 kg of ammonia gas into the vessel over 5 hours.[5]

Allow the reaction to proceed for an additional 3 hours with insulation.[5]

Add 4.3 kg of anhydrous magnesium sulfate to the reaction mixture and stir for 30 minutes to

remove water.[5]
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Allow the mixture to settle for 3 hours and then separate the aqueous layer.

The final product, Isopropyl 3-aminocrotonate, is obtained as a colorless oil by distillation

under reduced pressure.[5][6] The yield is approximately 82.2% with a purity of around

98.4%.[5]

Step 1: Synthesis of Isopropyl Acetoacetate

Step 2: Synthesis of Isopropyl 3-aminocrotonate

Isopropanol +
Triethylamine Reaction at 75-95°C

Ketene Dimer

Washing & Separation Distillation Isopropyl Acetoacetate

Reaction at 10°CAmmonia Gas Drying with MgSO4 Vacuum Distillation Isopropyl 3-aminocrotonate

Click to download full resolution via product page

Caption: Workflow for the synthesis of Isopropyl 3-aminocrotonate.

Application in Pharmaceutical Synthesis: The
Hantzsch Pyridine Synthesis
A major application of Isopropyl 3-aminocrotonate is in the Hantzsch pyridine synthesis, a

multi-component reaction that produces dihydropyridine derivatives.[7][8] These compounds

are of great interest in medicinal chemistry. For instance, nimodipine, a calcium channel

blocker used to treat cerebral vasospasm, is synthesized using this method.[5][6]

Experimental Protocol: Synthesis of Nimodipine
This protocol outlines the cyclization reaction between Isopropyl 3-aminocrotonate and 2-(3-

nitrobenzylidene)-acetoacetate-2-methoxyethyl ester to form nimodipine.[5]
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Materials:

Isopropyl 3-aminocrotonate

2-(3-Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester

Ethanol

Isopropanol

Thiane

Procedure:

In a reaction vessel, combine 56 kg of Isopropyl 3-aminocrotonate, 100 kg of 2-(3-

Nitrobenzylidene)-acetoacetate-2-methoxyethyl ester, and 122 kg of ethanol.[5]

Heat the mixture to 70 °C and maintain for 1 hour.[5]

Increase the temperature to induce reflux and continue the reaction for another hour.[5]

Remove the ethanol by distillation under reduced pressure until no more solvent distills off.[5]

To the reaction mixture, add 74 kg of isopropanol and 220 kg of thiane.[5]

Cool the mixture to 60 °C and allow it to crystallize for 1 hour.[5]

Continue cooling to 25 °C.[5]

Collect the resulting faint yellow nimodipine crystals by centrifugation, followed by washing

and drying.[5] The yield is approximately 87.6%.[5]
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Hantzsch Reaction for Nimodipine Synthesis

Isopropyl 3-aminocrotonate

Reaction at 70°C and Reflux2-(3-Nitrobenzylidene)-
acetoacetate-2-methoxyethyl ester

Ethanol

Solvent Removal Crystallization Nimodipine

Click to download full resolution via product page

Caption: Workflow for the Hantzsch synthesis of nimodipine.

Safety and Handling
Isopropyl 3-aminocrotonate is a combustible liquid and can cause skin and serious eye

irritation. It is moderately toxic if ingested and has low toxicity upon inhalation.[1] Appropriate

personal protective equipment, including gloves and eye protection, should be worn when

handling this chemical. It should be stored in a cool, dry, and well-ventilated area under an inert

atmosphere (nitrogen or argon) at 2–8 °C.[1]

Conclusion
Isopropyl 3-aminocrotonate is a valuable chemical intermediate with well-defined properties

and established synthetic routes. Its primary utility lies in the construction of heterocyclic

compounds, most notably in the pharmaceutical industry for the synthesis of dihydropyridine-

based drugs. The protocols and data presented in this guide offer a comprehensive resource

for researchers and professionals working with this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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